molecular formula C19H19FN4OS B7588462 2-(4-Benzothiazol-2-yl-piperazin-1-yl)-N-(4-fluoro-phenyl)-acetamide

2-(4-Benzothiazol-2-yl-piperazin-1-yl)-N-(4-fluoro-phenyl)-acetamide

Katalognummer B7588462
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: SILWIKPTNXOYEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Benzothiazol-2-yl-piperazin-1-yl)-N-(4-fluoro-phenyl)-acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTA-EG6 and is a member of the benzothiazole family of compounds.

Wirkmechanismus

The mechanism of action of BTA-EG6 involves the inhibition of protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis. BTA-EG6 binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have several biochemical and physiological effects. In cancer cells, BTA-EG6 induces cell cycle arrest and apoptosis by inhibiting the activity of CK2. BTA-EG6 also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In neurons, BTA-EG6 protects against oxidative stress-induced neuronal damage by activating the Nrf2/ARE pathway.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of BTA-EG6 is its potent anticancer activity against various cancer cell lines. BTA-EG6 also has neuroprotective effects against oxidative stress-induced neuronal damage. However, one of the limitations of BTA-EG6 is its low solubility in water, which makes it difficult to use in in vivo studies. Another limitation is its potential toxicity, which needs to be further investigated.

Zukünftige Richtungen

There are several future directions for research on BTA-EG6. One of the future directions is to investigate the potential applications of BTA-EG6 in other fields of scientific research, such as immunology and infectious diseases. Another future direction is to develop more efficient synthesis methods for BTA-EG6 that can increase the yield and purity of the compound. Further studies are also needed to investigate the toxicity and pharmacokinetics of BTA-EG6 in vivo.

Synthesemethoden

The synthesis of BTA-EG6 involves the reaction of 1-(4-fluorophenyl) ethanone with 2-(piperazin-1-yl) benzothiazole in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography to obtain the pure compound. The yield of BTA-EG6 obtained by this method is around 60-70%.

Wissenschaftliche Forschungsanwendungen

BTA-EG6 has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of BTA-EG6 is in the field of cancer research. Studies have shown that BTA-EG6 has potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. BTA-EG6 induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the protein kinase CK2.
BTA-EG6 has also been studied for its potential applications in the field of neuroscience. Studies have shown that BTA-EG6 has neuroprotective effects against oxidative stress-induced neuronal damage. BTA-EG6 protects neurons by activating the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense.

Eigenschaften

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4OS/c20-14-5-7-15(8-6-14)21-18(25)13-23-9-11-24(12-10-23)19-22-16-3-1-2-4-17(16)26-19/h1-8H,9-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILWIKPTNXOYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.